

Application Notes and Protocols: N-nitroso-Ritalinic Acid Certified Reference Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

Cat. No.: *B13846412*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-Ritalinic Acid is a potential nitrosamine impurity of Ritalinic Acid, the primary metabolite of Methylphenidate. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide mandate strict control over their presence in pharmaceutical products.[1][2] This document provides detailed application notes and protocols for the use of **N-nitroso-Ritalinic Acid** certified reference material (CRM) in the development and validation of analytical methods for its detection and quantification.

The **N-nitroso-Ritalinic Acid** CRM is a highly characterized and purified standard, essential for ensuring the accuracy, precision, and reliability of analytical data submitted for regulatory approval.[3][4][5] Its use is critical for quality control (QC) applications, analytical method development and validation (AMV), and for inclusion in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[3][5][6]

Certified Reference Material Specifications

The **N-nitroso-Ritalinic Acid** CRM is typically supplied as a neat (pure) material and should be handled in accordance with the safety data sheet (SDS) provided by the manufacturer. Key specifications provided on a Certificate of Analysis (CoA) are summarized below.

Table 1: Representative Specifications of **N-nitroso-Ritalinic Acid** CRM

Parameter	Specification
Chemical Name	2-(1-nitrosopiperidin-2-yl)-2-phenylacetic acid
Synonyms	N-Nitroso Methylphenidate EP Impurity A, N-Nitroso Methylphenidate USP Related Compound A
CAS Number	2932440-73-6
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₃
Molecular Weight	248.28 g/mol
Purity (HPLC)	>95%
Format	Neat Solid
Storage Conditions	-20°C
Certification	Produced and certified in accordance with ISO 17034 and ISO/IEC 17025

Note: Specific values for purity, certified concentration (if supplied in solution), and expiration date will be provided on the lot-specific Certificate of Analysis from the supplier.

Applications

The primary applications of **N-nitroso-Ritalinic Acid** CRM include:

- **Analytical Method Development:** As a primary reference standard for developing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, for the identification and quantification of **N-nitroso-Ritalinic Acid** in drug substances and products.
- **Method Validation:** For the validation of analytical methods in accordance with ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
- **Quality Control (QC) Testing:** As a reference for routine QC testing of raw materials, in-process samples, and finished products to ensure they meet the stringent regulatory limits

for nitrosamine impurities.

- **System Suitability Testing:** To verify the performance of the analytical system before and during sample analysis.
- **Forced Degradation Studies:** To investigate the formation of **N-nitroso-Ritalinic Acid** under various stress conditions (e.g., acid, base, oxidation, heat, light) and to ensure the stability-indicating nature of the analytical method.

Experimental Protocols

The following protocols are representative examples and should be optimized and validated for specific matrices and instrumentation.

Preparation of Standard Solutions

Caution: Handle **N-nitroso-Ritalinic Acid** CRM in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

- **Stock Standard Solution (e.g., 100 µg/mL):**
 - Accurately weigh approximately 1.0 mg of **N-nitroso-Ritalinic Acid** CRM.
 - Dissolve in a suitable solvent (e.g., Methanol) in a 10.0 mL volumetric flask.
 - Sonicate for 5 minutes to ensure complete dissolution.
 - Dilute to volume with the solvent and mix well.
- **Intermediate Standard Solution (e.g., 1.0 µg/mL):**
 - Pipette 100 µL of the stock standard solution into a 10.0 mL volumetric flask.
 - Dilute to volume with the appropriate diluent (e.g., a mixture of mobile phase A and B) and mix well.
- **Working Standard Solutions for Calibration Curve:**

- Prepare a series of working standard solutions by serial dilution of the intermediate standard solution to cover the desired concentration range (e.g., 0.1 ng/mL to 50 ng/mL).

Sample Preparation (for a Drug Product)

- Accurately weigh and transfer a quantity of powdered tablets or capsule contents equivalent to a specific amount of the active pharmaceutical ingredient (API) into a suitable volumetric flask.
- Add a measured volume of extraction solvent (e.g., Methanol).
- Vortex or sonicate for a specified time to ensure complete extraction of the analyte.
- Centrifuge the sample to pelletize excipients.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.

Analytical Method: HPLC with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the trace-level quantification of nitrosamine impurities.

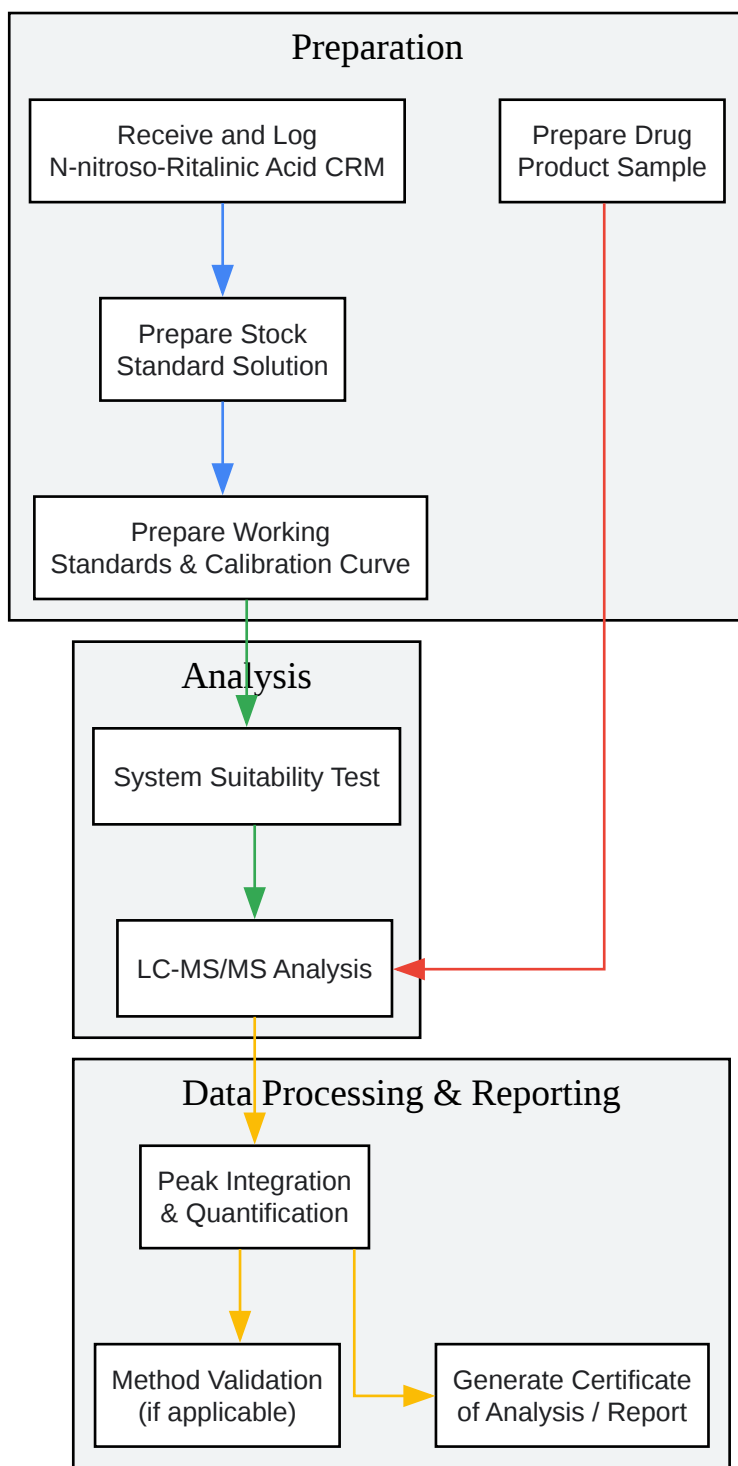
Table 2: Representative LC-MS/MS Method Parameters

Parameter	Condition
LC System	UHPLC System
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient Elution	Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)
MRM Transitions	Precursor Ion (m/z) \rightarrow Product Ion (m/z) (To be determined by infusion of the CRM)
Collision Energy	To be optimized for each transition

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the use of **N-nitroso-Ritalinic Acid** CRM in a pharmaceutical quality control laboratory.



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- To cite this document: BenchChem. [Application Notes and Protocols: N-nitroso-Ritalinic Acid Certified Reference Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13846412#using-n-nitroso-ritalinic-acid-certified-reference-material]

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